[(2-Bromo-3-fluorophenyl)methyl](butyl)amine
Description
(2-Bromo-3-fluorophenyl)methylamine is a substituted benzylamine derivative featuring a bromo (Br) group at the 2-position and a fluoro (F) group at the 3-position on the phenyl ring.
Properties
IUPAC Name |
N-[(2-bromo-3-fluorophenyl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN/c1-2-3-7-14-8-9-5-4-6-10(13)11(9)12/h4-6,14H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAVBFKAPAYNDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C(=CC=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-fluorophenyl)methylamine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 2 and 3 positions, respectively.
Alkylation: The brominated and fluorinated phenyl compound is then subjected to alkylation with butylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for (2-Bromo-3-fluorophenyl)methylamine may involve large-scale bromination and fluorination processes followed by efficient alkylation techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3-fluorophenyl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and conditions may involve the use of catalysts or bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(2-Bromo-3-fluorophenyl)methylamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be utilized in the development of new materials with unique properties.
Biological Studies: It may serve as a probe or ligand in biological research to study molecular interactions and pathways.
Mechanism of Action
The mechanism of action of (2-Bromo-3-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can influence the compound’s binding affinity and selectivity, while the butylamine group can modulate its overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
a) (4-Bromo-3-fluorophenyl)methylamine
- Structure : Bromo and fluoro groups at positions 4 and 3, respectively.
- Molecular Formula : C₁₁H₁₅BrFN
- Molecular Weight : 260.15 g/mol
- Key Differences : The shifted bromo group alters electronic distribution and steric interactions compared to the 2-bromo isomer. This may affect reactivity in substitution reactions or binding affinity in biological systems .
b) (3-Bromo-4-fluorophenyl)methylamine
- Structure : Bromo (3-position), fluoro (4-position), and a trifluoromethyl (-CF₃)-substituted benzyl group.
- Molecular Formula : C₁₅H₁₂BrF₄N
- Molecular Weight : 362.16 g/mol
Alkyl Chain Modifications
a) (4-Bromo-3-fluorophenyl)methylamine
- Structure : Branched butan-2-yl (sec-butyl) chain instead of linear butyl.
- Molecular Formula : C₁₁H₁₅BrFN
- Molecular Weight : 260.15 g/mol
- Key Differences : Branched chains reduce crystallinity and may improve solubility in organic solvents compared to linear analogs .
b) 1-(3-Bromophenyl)ethylamine
- Structure : Ethyl linker and propenyl group instead of benzyl-butyl linkage.
- Molecular Formula : C₁₂H₁₆BrN
- Molecular Weight : 254.17 g/mol
Heterocyclic Analogs
6-Bromo-2-fluoropyridin-3-amine
Research Findings and Data Tables
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| (2-Bromo-3-fluorophenyl)methylamine | C₁₁H₁₅BrFN | 260.15 | 2-Br, 3-F, linear butyl | High lipophilicity |
| (4-Bromo-3-fluorophenyl)methylamine | C₁₁H₁₅BrFN | 260.15 | 4-Br, 3-F, linear butyl | Shifted Br alters electronic effects |
| (4-Bromo-3-fluorophenyl)methylamine | C₁₁H₁₅BrFN | 260.15 | Branched butan-2-yl | Improved solubility |
| 1-(3-Bromophenyl)ethylamine | C₁₂H₁₆BrN | 254.17 | Ethyl linker, propenyl | Unsaturation for reactivity |
| 6-Bromo-2-fluoropyridin-3-amine | C₅H₄BrFN₂ | 189.00 | Pyridine core | Enhanced polarity |
Critical Analysis of Structural Effects
- Electronic Effects : Bromo and fluoro substituents are electron-withdrawing, polarizing the aromatic ring and directing electrophilic substitution to specific positions. For example, the 2-bromo-3-fluoro arrangement may favor meta/para reactivity in further functionalization .
- Steric Effects : Branched alkyl chains (e.g., butan-2-yl) reduce molecular packing efficiency, as seen in reduced melting points compared to linear analogs .
- Hydrogen Bonding : Pyridine-containing analogs (e.g., 6-bromo-2-fluoropyridin-3-amine) exhibit stronger hydrogen-bonding capacity, influencing crystallinity and solubility .
Biological Activity
(2-Bromo-3-fluorophenyl)methylamine is an organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a phenyl ring substituted with bromine and fluorine, along with a butyl amine group, which enhances its lipophilicity and ability to interact with various biological targets.
Chemical Structure and Properties
- IUPAC Name : N-[(2-bromo-3-fluorophenyl)methyl]butan-1-amine
- Molecular Formula : CHBrF
- Molecular Weight : 255.14 g/mol
The presence of halogen substituents (bromine and fluorine) on the phenyl ring significantly influences the compound's reactivity and biological properties. These modifications can enhance interactions with biomolecules, making it a candidate for drug development.
Biological Activity
Research has indicated that (2-Bromo-3-fluorophenyl)methylamine exhibits notable pharmacological properties. Its structural features allow it to modulate various biological pathways, particularly through interactions with enzymes and receptors.
The biological activity of (2-Bromo-3-fluorophenyl)methylamine is primarily attributed to its ability to:
- Interact with Enzymes : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Bind to Receptors : Its structural characteristics enable it to bind effectively to neurotransmitter receptors, which may impact neurological functions.
Case Studies and Research Findings
- Pharmacological Studies : In studies evaluating the compound's effects on neurotransmitter systems, it was found to exhibit significant activity in modulating serotonin and dopamine pathways, suggesting potential applications in treating mood disorders and neurodegenerative diseases.
- Cytotoxicity Assessments : Research involving various cancer cell lines demonstrated that (2-Bromo-3-fluorophenyl)methylamine possesses cytotoxic properties, with IC values indicating effective inhibition of cell proliferation in certain types of cancer .
- Comparative Analysis : A comparative study with structurally similar compounds revealed that variations in halogen positioning could lead to differing levels of biological activity, underscoring the importance of molecular structure in drug design.
Summary of Biological Activity
Applications in Drug Development
Given its promising biological profile, (2-Bromo-3-fluorophenyl)methylamine is being explored as a lead compound in drug discovery. Its ability to influence key biological processes makes it suitable for developing treatments for:
- Neurological Disorders : Potential applications in managing conditions such as depression and anxiety.
- Cancer Therapy : Investigated for its cytotoxic effects on malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
